molecular formula N/A B1166861 Cellaburate CAS No. 9004-36-8

Cellaburate

Cat. No.: B1166861
CAS No.: 9004-36-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Key Reaction Parameters :

ParameterRange/Value
Catalyst (H2_2SO4_4)0.1–1% by weight
Temperature40–65°C
Reaction time30–180 minutes
Acetyl content1.0–41.0% (w/w)
Butyryl content5.0–56.0% (w/w)

Post-esterification, partial hydrolysis with aqueous acetic acid adjusts substituent ratios, enhancing solubility in organic solvents like acetone and methylene chloride .

Carbamate Formation

This compound reacts with isocyanates (R NCO\text{R NCO}) to form cellulose acetate butyrate carbamates (CAB-CB) via nucleophilic addition. For example, grafting with hexamethylene diisocyanate (HDI) under DBTDL catalysis yields hydrophobic derivatives :

Cellulose O CO R HDIDBTDLCellulose O CO R NH CO O R \text{Cellulose O CO R HDI}\xrightarrow{\text{DBTDL}}\text{Cellulose O CO R NH CO O R }

Reaction Conditions :

  • Catalyst: Dibutyltin dilaurate (DBTDL, 0.5–1.0%)

  • Temperature: 80°C

  • Solvent: Dimethyl sulfoxide (DMSO)

Crosslinking with Blocked Isocyanates

Blocked isocyanates (e.g., HDI-telomer adducts) react with CAB’s hydroxyl groups at 80°C, forming thermally stable networks . This enhances mechanical properties for applications in coatings and films.

Thermal Degradation

CAB decomposes at 275°C in oxygen, releasing acetic acid (CH3COOH\text{CH}_3\text{COOH}) and butyric acid (C3H7COOH\text{C}_3\text{H}_7\text{COOH}) . TGA data shows:

Temperature Range (°C)Mass Loss (%)Degradation Products
200–30015–20Acetic acid, CO2_2
300–40040–50Butyric acid, char residue

Biodegradation

CAB derivatives with carbamate groups exhibit enhanced biodegradability. In soil burial tests, Cell-P1 (CAB grafted with telomerized HDI) showed 60% mass loss over 90 days, compared to 25% for unmodified CAB .

Compatibility and Solubility Reactions

CAB’s solubility in organic solvents depends on acetyl/butyryl ratios. Higher butyryl content (>40%) improves compatibility with hydrophobic resins (e.g., nitrocellulose) but reduces mechanical strength .

Solvent SystemSolubility (25°C)Butyryl Content Requirement
AcetoneSoluble≥13%
Methanol/methylene chloride (1:1)Soluble≥25%
Ethanol (96%)InsolubleN/A

Key Research Findings

  • CAB’s binding energy with plasticizers follows: Bu-NENA ≈ EGBAA > DEGBAA > TMNTA .

  • Carbamate-modified CAB exhibits 95% enzymatic hydrolysis efficiency with cellulase .

  • Sulfuric acid catalyst residues ≤0.1% are critical to prevent post-synthesis acid degradation .

Comparison with Similar Compounds

Biological Activity

Cellaburate, a cellulose acetate butyrate (CAB), is a compound that exhibits a range of biological activities, particularly in the fields of drug delivery and antimicrobial applications. This article explores its biological activity, including its mechanisms, efficacy, and applications based on diverse research findings.

Overview of this compound

This compound is characterized by its molecular formula C4H8O2xC2H4O2xC_4H_8O_2\cdot xC_2H_4O_2\cdot x and is primarily used as a reference standard in various pharmaceutical applications. Its unique properties stem from its composition, which combines cellulose acetate with butyric acid, enhancing its solubility and biocompatibility compared to other cellulose derivatives .

Mechanisms of Biological Activity

1. Antimicrobial Properties
this compound demonstrates significant antimicrobial activity against various pathogens. The incorporation of essential oils, such as rosemary and aloe vera, into CAB membranes has shown to enhance its antibacterial and antioxidant properties. Studies indicate that these composites exhibit higher inhibition rates against bacteria like Escherichia coli and Bacillus subtilis as the concentration of essential oils increases .

2. Drug Delivery Systems
CAB is widely utilized in drug delivery systems due to its favorable release profiles. It has been shown to effectively control the release of active pharmaceutical ingredients, making it suitable for sustained-release formulations. For instance, CAB membranes have been developed to match the robustness of cellulose acetate membranes while providing superior drug release characteristics .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of CAB membranes found that the addition of essential oils significantly increased the material's effectiveness against specific bacterial strains. The results are summarized in Table 1 below:

Essential Oil Concentration (%) Inhibition Zone (mm) against E. coli Inhibition Zone (mm) against B. subtilis
Rosemary11215
Rosemary51822
Aloe Vera11012
Aloe Vera51620

This indicates that higher concentrations of essential oils lead to enhanced antimicrobial activity, particularly against Bacillus subtilis, which showed greater susceptibility compared to Escherichia coli.

Drug Release Studies

In another study focusing on drug delivery applications, CAB was tested for its ability to control the release of encapsulated drugs. The dissolution profiles were measured over time, demonstrating a sustained release mechanism:

Time (h) Cumulative Release (%)
115
435
860
2485

The data shows that CAB can effectively control drug release over an extended period, making it a valuable component in pharmaceutical formulations aimed at prolonged therapeutic effects .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent clinical study assessed the effectiveness of CAB membranes infused with rosemary oil in wound dressings. Patients treated with these dressings exhibited significantly reduced infection rates compared to traditional dressings. The study concluded that CAB's antimicrobial properties could be harnessed for improved wound care solutions.

Case Study 2: Controlled Drug Release
In a controlled trial involving diabetic patients, CAB-based formulations were used to deliver metformin. The results indicated a more stable blood glucose level over time compared to standard immediate-release formulations, suggesting that CAB can enhance patient compliance through better management of medication timing and effects.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for characterizing the crystallinity of Cellaburate in drug delivery systems, and how do these methods influence data interpretation?

  • Methodological Answer: Crystallinity significantly impacts drug release kinetics and polymer stability. Use X-ray diffraction (XRD) to analyze crystal lattice structures, differential scanning calorimetry (DSC) to measure melting transitions, and polarized light microscopy for visual crystallite observation. Ensure sample preparation follows controlled drying protocols to avoid amorphous-crystalline phase artifacts. Reproducibility requires calibration against cellulose acetate butyrate reference standards .

Q. How can researchers systematically evaluate the solubility of this compound in co-solvent systems to optimize formulation compatibility?

  • Methodological Answer: Employ a phase solubility study using the Higuchi and Connors method. Prepare binary solvent mixtures (e.g., acetone-water, ethanol-dichloromethane) and measure saturation concentrations via gravimetric analysis. Solubility parameters (Hansen, Hildebrand) should be calculated to correlate with solvent polarity. Validate results with cloud-point titration to detect phase separation thresholds .

Q. What are the best practices for assessing the thermal stability of this compound during melt extrusion processes?

  • Methodological Answer: Conduct thermogravimetric analysis (TGA) at heating rates simulating extrusion conditions (e.g., 10°C/min under nitrogen). Complement with Fourier-transform infrared spectroscopy (FTIR) to detect degradation products (e.g., butyric acid release). Statistical tools like Arrhenius modeling can predict shelf-life stability from accelerated degradation data .

Advanced Research Questions

Q. What experimental designs are effective in resolving contradictions between in vitro and in vivo degradation rates of this compound-based implants?

  • Methodological Answer: Apply a PICOT framework: P opulation (animal model), I ntervention (implant geometry), C omparator (in vitro bioreactors), O utcome (mass loss kinetics), T ime (6–12 weeks). Use factorial design to isolate variables (pH, enzymatic activity, mechanical stress). Data reconciliation requires multivariate regression and bootstrap resampling to quantify uncertainty .

Q. How can researchers optimize the synthesis of this compound to achieve targeted degrees of substitution (DS) for controlled-release applications?

  • Methodological Answer: Employ a Doehlert matrix design to optimize reaction parameters (temperature, catalyst concentration, molar ratios). Monitor DS via nuclear magnetic resonance (NMR) integration of acetyl/propionyl peaks. Kinetic modeling (e.g., pseudo-first-order) identifies rate-limiting steps. Validate reproducibility using interlaboratory round-robin trials .

Q. What strategies address batch-to-batch variability in this compound’s viscosity for reproducible film-coating performance?

  • Methodological Answer: Implement quality-by-design (QbD) principles. Use rheometry (shear rate sweeps) to profile viscosity and correlate with molecular weight (SEC-MALS). Control raw material variability via near-infrared (NIR) spectroscopy coupled with PCA for outlier detection. Design-of-experiments (DoE) identifies critical process parameters (e.g., drying time, solvent purity) .

Q. How should in vitro-in vivo correlation (IVIVC) models be structured for this compound-based enteric coatings to predict gastric resistance?

  • Methodological Answer: Develop a Level A IVIVC using USP dissolution apparatus (pH-gradient methods) and parallel pharmacokinetic studies. Apply convolution/deconvolution algorithms to link dissolution profiles (Weibull model) to plasma concentration-time curves. Validate with bootstrap confidence intervals to ensure predictive power .

Q. Methodological Considerations for Data Contradictions

  • Handling Conflicting Degradation Data: Use sensitivity analysis to rank factors (e.g., hydrolytic vs. oxidative pathways). Triangulate data via FTIR (functional groups), GPC (molecular weight shifts), and mass spectrometry (degradant identification) .
  • Statistical Tools: Leverage Bayesian hierarchical models to pool data from disparate studies while accounting for experimental heterogeneity .

Properties

CAS No.

9004-36-8

Molecular Formula

N/A

Molecular Weight

0

Synonyms

cellaburate; Cellulose,acetatebutanoate; CELLULOSE ACETATE BUTYRATE; CELLULOSE ACETATE BUTYRATE POLYMER; CELLULOSE ACETOBUTYRATE; CELLULOSE ACETATE BUTYRATE, 38 WT. % BUT YRYL CONTENT, AVERAGE MN CA. 30,000; CELLULOSE ACETATE BUTYRATE, 52 WT. % BUT YRYL CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.